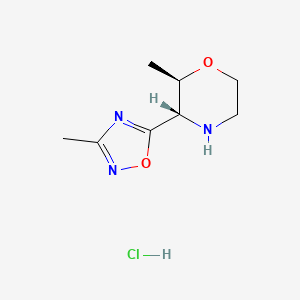

(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Description

(2R,3S)-2-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chiral morpholine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 3S position and a methyl group at the 2R position of the morpholine ring. Morpholine derivatives are of interest due to their structural versatility, which allows for diverse biological interactions, including enzyme inhibition or receptor modulation. The 1,2,4-oxadiazole moiety is a nitrogen-oxygen heterocycle known for metabolic stability and bioavailability, making it a common pharmacophore in drug design .

Properties

IUPAC Name |

(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-5-7(9-3-4-12-5)8-10-6(2)11-13-8;/h5,7,9H,3-4H2,1-2H3;1H/t5-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMPVHIVFZOYPX-PACXSXMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C2=NC(=NO2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C2=NC(=NO2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under acidic or basic conditions.

Substitution on the morpholine ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and formic acid, followed by methylation using methyl iodide or other methylating agents.

Coupling of the two moieties: The 1,2,4-oxadiazole ring is then coupled with the morpholine ring through a nucleophilic substitution reaction, often using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholine or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Formation of oxadiazole N-oxides or morpholine N-oxides.

Reduction: Formation of reduced morpholine derivatives or oxadiazole derivatives.

Substitution: Formation of substituted morpholine or oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A : (3-Methyl-1,2,4-Oxadiazol-5-yl)(Oxan-4-yl)Methanamine Hydrochloride

- Key Differences :

- The morpholine ring in the target compound is replaced by an oxane (tetrahydropyran) ring in Compound A. Morpholine contains both oxygen and nitrogen atoms, enabling hydrogen bonding and protonation at physiological pH, whereas oxane has only oxygen, limiting its hydrogen-bonding capacity .

- The methanamine linker in Compound A introduces a different spatial arrangement compared to the direct substitution on the morpholine ring in the target compound.

Compound B : 2-Methyl-2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Morpholine Hydrochloride (CAS 1361113-47-4)

- Key Differences: Substituent positions: Compound B has both methyl and oxadiazole groups at the 2-position of the morpholine ring, whereas the target compound features substituents at the 2R and 3S positions. Stereochemistry: The (2R,3S) configuration in the target compound introduces chirality, which may lead to enantioselective interactions with biological targets, unlike the non-chiral 2,2-disubstituted structure of Compound B .

Compound C : 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

- Key Differences :

- Core structure: Compound C is a pyrazole derivative with a sulfanyl group and trifluoromethyl substituent, unlike the morpholine-oxadiazole scaffold of the target compound.

- Electronic effects: The trifluoromethyl group in Compound C introduces strong electron-withdrawing properties, while the oxadiazole in the target compound offers moderate electronegativity and aromatic stability .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability :

- The hydrochloride salt form improves aqueous solubility for all compounds compared to their free bases. However, the morpholine ring in the target compound may enhance solubility over Compound A’s oxane due to nitrogen protonation.

- Chirality in the target compound could influence membrane permeability and metabolic stability compared to Compound B’s achiral structure .

Synthetic Complexity :

- The (2R,3S) stereochemistry of the target compound requires asymmetric synthesis or chiral resolution, increasing synthetic difficulty relative to Compound B’s straightforward 2,2-disubstitution.

Biological Activity :

- While specific data for the target compound are unavailable, the oxadiazole-morpholine scaffold is associated with kinase inhibition and antimicrobial activity in analogous structures. Compound B’s lack of chirality may reduce target specificity compared to the enantiomerically pure target compound .

Biological Activity

(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound notable for its unique structural features, including a morpholine ring and a 1,2,4-oxadiazole moiety. These components contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications in drug development.

- Molecular Formula : C8H14ClN3O2

- Molecular Weight : 219.67 g/mol

- CAS Number : 1867662-41-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various pathogens.

Key Findings :

- The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.25 μg/mL .

- It exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy .

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

Anticancer Activity

The oxadiazole moiety in the compound has been implicated in various anticancer mechanisms. Studies have shown that it may interact with specific proteins involved in cell growth and apoptosis.

Research Insights :

- In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by modulating pathways related to cell survival.

- The compound's ability to inhibit topoisomerase II has been highlighted as a potential mechanism for its anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activities related to cell signaling pathways that control growth and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline the synthesis process:

- Formation of the Morpholine Ring : Starting materials undergo cyclization to form the morpholine structure.

- Introduction of the Oxadiazole Moiety : The oxadiazole ring is synthesized through condensation reactions involving appropriate precursors.

- Hydrochloride Formation : The final product is converted into its hydrochloride salt for improved solubility and stability.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Properties :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

- Step 1 : Start with a stereoselective synthesis of the morpholine core. For example, use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to establish the (2R,3S) configuration.

- Step 2 : Introduce the 3-methyl-1,2,4-oxadiazole moiety via a cyclization reaction between a nitrile and hydroxylamine under acidic conditions (e.g., HCl/EtOH reflux) .

- Step 3 : Purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) .

- Yield Optimization : Adjust reaction time (5–72 hours) and temperature (25–110°C) based on monitoring by TLC or LC-MS .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the morpholine ring’s stereochemistry and oxadiazole substitution pattern. Look for characteristic peaks: δ 1.2–1.5 ppm (methyl groups), δ 3.5–4.5 ppm (morpholine protons) .

- X-ray Crystallography : Resolve ambiguous configurations via single-crystal diffraction (e.g., CCDC deposition) .

- Mass Spectrometry : Validate molecular weight (M+H⁺ = 220.67) via ESI-MS .

- HPLC Purity : Achieve ≥98% purity using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Screening Workflow :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assay) and fungi (Candida spp.) using broth microdilution .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ values) .

- Enzyme Inhibition : Assess binding to acetylcholinesterase or COX-2 via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Case Study : If antimicrobial activity is observed in vitro but not in vivo:

- Hypothesis 1 : Poor pharmacokinetic properties (e.g., low solubility or metabolic instability).

- Testing : Measure logP (octanol/water partition) and plasma protein binding .

- Hypothesis 2 : Off-target effects masking efficacy.

- Testing : Perform transcriptomic profiling (RNA-seq) or proteomic analysis .

- Validation : Use isothermal titration calorimetry (ITC) to confirm target binding specificity .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Workflow :

- Molecular Docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR) or human kinases .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational dynamics .

- ADMET Prediction : Employ SwissADME to forecast bioavailability, BBB permeability, and CYP450 interactions .

Q. How can the stereochemical stability of the compound be assessed under physiological conditions?

- Experimental Design :

- Accelerated Degradation Study : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor racemization via chiral HPLC at 0, 24, and 48 hours .

- Stress Testing : Expose to UV light (254 nm) and analyze photodegradants via LC-MS/MS .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Issue : Low yield during oxadiazole cyclization.

- Solution : Optimize stoichiometry of nitrile:hydroxylamine (1:1.2 molar ratio) and use microwave-assisted synthesis (100°C, 30 minutes) .

- Issue : Epimerization during HCl salt formation.

- Solution : Precipitate the hydrochloride salt at 0–5°C to minimize stereochemical inversion .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

- Root Cause Analysis :

- Solvent Effects : Docking often neglects solvation. Re-run simulations with explicit water molecules .

- Conformational Sampling : Use enhanced sampling techniques (e.g., metadynamics) to explore alternative binding poses .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.